molecular formula C30H29ClF3N5O5 B15060904 (S)-3-(4-(2-Amino-6-((R)-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethoxy)pyrimidin-4-yl)phenyl)-2-(tert-butoxycarbonyl)propanoic acid

(S)-3-(4-(2-Amino-6-((R)-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethoxy)pyrimidin-4-yl)phenyl)-2-(tert-butoxycarbonyl)propanoic acid

Cat. No.: B15060904
M. Wt: 632.0 g/mol
InChI Key: CDSDUNODJAPTGG-SQJMNOBHSA-N
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Description

(S)-3-(4-(2-Amino-6-(®-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethoxy)pyrimidin-4-yl)phenyl)-2-(tert-butoxycarbonyl)propanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrimidine ring, a pyrazole ring, and a trifluoroethoxy group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(4-(2-Amino-6-(®-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethoxy)pyrimidin-4-yl)phenyl)-2-(tert-butoxycarbonyl)propanoic acid typically involves multiple steps, including the formation of intermediate compounds. The process may start with the synthesis of the pyrazole and pyrimidine rings, followed by the introduction of the trifluoroethoxy group and the tert-butoxycarbonyl-protected amino acid. Each step requires specific reaction conditions, such as controlled temperatures, pH levels, and the use of catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(4-(2-Amino-6-(®-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethoxy)pyrimidin-4-yl)phenyl)-2-(tert-butoxycarbonyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing and reducing agents, and catalysts such as palladium or platinum. Reaction conditions may vary, but typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction pathway For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines

Scientific Research Applications

(S)-3-(4-(2-Amino-6-(®-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethoxy)pyrimidin-4-yl)phenyl)-2-(tert-butoxycarbonyl)propanoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (S)-3-(4-(2-Amino-6-(®-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethoxy)pyrimidin-4-yl)phenyl)-2-(tert-butoxycarbonyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit enzyme activity by occupying the active site or alter receptor signaling pathways by binding to receptor sites.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (S)-3-(4-(2-Amino-6-(®-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethoxy)pyrimidin-4-yl)phenyl)-2-(tert-butoxycarbonyl)propanoic acid include other pyrimidine and pyrazole derivatives, such as:

  • 4-(2-Amino-6-(4-chlorophenyl)pyrimidin-4-yl)phenol
  • 3-(4-(2-Amino-6-(3-methylphenyl)pyrimidin-4-yl)phenyl)propanoic acid
  • 2-(tert-Butoxycarbonyl)-3-(4-(2-amino-6-(4-chlorophenyl)pyrimidin-4-yl)phenyl)propanoic acid

Uniqueness

The uniqueness of (S)-3-(4-(2-Amino-6-(®-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethoxy)pyrimidin-4-yl)phenyl)-2-(tert-butoxycarbonyl)propanoic acid lies in its specific combination of functional groups and stereochemistry

Properties

Molecular Formula

C30H29ClF3N5O5

Molecular Weight

632.0 g/mol

IUPAC Name

(2S)-2-[[4-[2-amino-6-[(1R)-1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]pyrimidin-4-yl]phenyl]methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid

InChI

InChI=1S/C30H29ClF3N5O5/c1-16-11-12-39(38-16)23-14-19(31)9-10-20(23)25(30(32,33)34)43-24-15-22(36-28(35)37-24)18-7-5-17(6-8-18)13-21(26(40)41)27(42)44-29(2,3)4/h5-12,14-15,21,25H,13H2,1-4H3,(H,40,41)(H2,35,36,37)/t21-,25+/m0/s1

InChI Key

CDSDUNODJAPTGG-SQJMNOBHSA-N

Isomeric SMILES

CC1=NN(C=C1)C2=C(C=CC(=C2)Cl)[C@H](C(F)(F)F)OC3=NC(=NC(=C3)C4=CC=C(C=C4)C[C@@H](C(=O)O)C(=O)OC(C)(C)C)N

Canonical SMILES

CC1=NN(C=C1)C2=C(C=CC(=C2)Cl)C(C(F)(F)F)OC3=NC(=NC(=C3)C4=CC=C(C=C4)CC(C(=O)O)C(=O)OC(C)(C)C)N

Origin of Product

United States

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